molecular formula C7H16Cl2N2S B15299124 1-(Thietan-3-yl)piperazine dihydrochloride

1-(Thietan-3-yl)piperazine dihydrochloride

Cat. No.: B15299124
M. Wt: 231.19 g/mol
InChI Key: GJWJWTVVLDCCIF-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a thietan-3-yl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry . The presence of the thietan-3-yl group adds unique properties to this compound, potentially enhancing its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Thietan-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. The thietan-3-yl group may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Thietan-3-yl)piperazine dihydrochloride stands out due to the combination of the piperazine ring and the thietan-3-yl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H16Cl2N2S

Molecular Weight

231.19 g/mol

IUPAC Name

1-(thietan-3-yl)piperazine;dihydrochloride

InChI

InChI=1S/C7H14N2S.2ClH/c1-3-9(4-2-8-1)7-5-10-6-7;;/h7-8H,1-6H2;2*1H

InChI Key

GJWJWTVVLDCCIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CSC2.Cl.Cl

Origin of Product

United States

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